LAU159
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Overview
Description
Mechanism of Action
Target of Action
LAU159 is a functionally selective positive modulator of the α1β3 GABA (A) receptor . The primary target of this compound is the α1β3 GABA (A) receptor, which plays a crucial role in neuronal signaling .
Mode of Action
This compound interacts with its primary target, the α1β3 GABA (A) receptor, as a positive modulator . This means that it enhances the receptor’s response to its neurotransmitter, GABA
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the α1β3 GABA (A) receptor activity . By acting as a positive modulator, this compound enhances the receptor’s response to GABA, potentially leading to increased inhibitory neurotransmission.
Biochemical Analysis
Biochemical Properties
LAU159 interacts with the α1β3 GABA(A) receptor, a type of GABA receptor. The interaction between this compound and the α1β3 GABA(A) receptor is characterized by an EC50 of 2.2 μM . This interaction enhances the function of the receptor, leading to increased inhibitory neurotransmission .
Cellular Effects
This compound, through its modulation of the α1β3 GABA(A) receptor, can influence various cellular processes. By enhancing inhibitory neurotransmission, it can affect cell signaling pathways and gene expression related to neurotransmission. Additionally, it can influence cellular metabolism by affecting the function of neurons .
Molecular Mechanism
This compound acts as a positive allosteric modulator of the α1β3 GABA(A) receptor . This means that it binds to a site on the receptor different from the active site, and enhances the receptor’s response to its ligand, GABA. This results in increased inhibitory neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LAU159 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazoloquinoline core: This is achieved through a cyclization reaction involving a substituted aniline and a suitable diketone.
Introduction of the chloro substituent: This step typically involves a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
LAU159 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrazoloquinolines .
Scientific Research Applications
LAU159 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Neuroscience Research: This compound is used to study the modulation of gamma-aminobutyric acid type A receptors, which are crucial for understanding various neurological disorders.
Pharmacology: It serves as a tool compound for investigating the pharmacological properties of gamma-aminobutyric acid type A receptor modulators.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine that also modulates gamma-aminobutyric acid type A receptors but has a broader subunit selectivity.
Zolpidem: A non-benzodiazepine hypnotic that selectively targets the alpha1 subunit of gamma-aminobutyric acid type A receptors.
Clonazepam: Another benzodiazepine with a broader spectrum of activity on gamma-aminobutyric acid type A receptors
Uniqueness of LAU159
This compound is unique due to its high selectivity for the alpha1beta3 subunit combination of gamma-aminobutyric acid type A receptors. This selectivity allows for more targeted studies and potential therapeutic applications with fewer side effects compared to less selective compounds .
Properties
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQDEKQVYZRUSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.